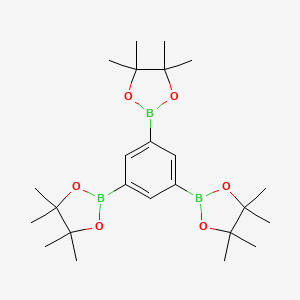

1,3,5-Tris(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzène

Vue d'ensemble

Description

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a useful research compound. Its molecular formula is C24H39B3O6 and its molecular weight is 456 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura , qui sont essentielles pour former des liaisons carbone-carbone en synthèse organique. Les groupes esters boroniques du composé réagissent avec les halogénures d'aryle en présence d'un catalyseur au palladium pour former des composés biaryles. Cette réaction est fondamentale dans l'industrie pharmaceutique pour la synthèse de diverses molécules médicamenteuses.

Catalyseurs de la réaction d'évolution de l'hydrogène (HER)

Les chercheurs ont utilisé ce composé pour fabriquer un réseau organique covalent bidimensionnel (COF) . Lorsque ce COF est déposé sur une électrode d'or, il améliore considérablement l'activité de la réaction d'évolution de l'hydrogène (HER), pouvant tripler l'efficacité par rapport à l'or nu. Cette application est cruciale dans le développement de technologies de production d'hydrogène combustible efficaces et durables.

Photovoltaïque organique

Le composé sert de lien aromatique dans la synthèse de multimères de base de pérylènediimide (PDI) torsadés . Ces multimères ont des applications potentielles dans le photovoltaïque organique en raison de leurs propriétés électroniques favorables, offrant une voie vers une conversion d'énergie solaire plus efficace.

Polybenzothiadiazoles conjugués

Grâce à des réactions de polycondensation par couplage croisé de Suzuki-Miyaura, ce composé peut être utilisé pour obtenir des polybenzothiadiazoles conjugués . Ces polymères présentent des propriétés prometteuses pour les dispositifs optoélectroniques en raison de leur stabilité thermique et de leur nature semi-conductrice.

Synthèse de nanoparticules de polymère microporeux conjugué (CMP)

En tant que réticulant, l'ester tris(pinacol) de l'acide 1,3,5-benzènetriboronique est utilisé pour synthétiser des nanoparticules de polymère microporeux conjugué (CMP) . Ces nanoparticules ont une variété d'applications, y compris le stockage de gaz, la catalyse et comme composants dans les dispositifs électroniques.

Réactions de borylation

Le composé est impliqué dans des réactions de borylation au niveau de la liaison C-H benzylique des alkylbenzènes . En présence d'un catalyseur au palladium, il forme le pinacolbenzylboronate, un intermédiaire clé en synthèse organique et en chimie médicinale.

Hydroboration d'alcynes et d'alcènes

Il est utilisé dans l'hydroboration d'alcynes ou d'alcènes alkyles ou aryles , un processus qui ajoute du bore à travers la liaison multiple carbone-carbone. Cette réaction est importante pour l'introduction du bore dans les molécules, qui peuvent ensuite être transformées en divers groupes fonctionnels.

Préparation de dérivés de sulfinamide

Le composé peut réagir avec le trifluorure de diéthylaminosulfure (DAST) et le phényltrifluoroborate de potassium pour préparer des dérivés de sulfinamide . Ces dérivés sont précieux dans la synthèse de produits pharmaceutiques et d'agrochimiques en raison de leur activité biologique.

Propriétés

IUPAC Name |

2-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39B3O6/c1-19(2)20(3,4)29-25(28-19)16-13-17(26-30-21(5,6)22(7,8)31-26)15-18(14-16)27-32-23(9,10)24(11,12)33-27/h13-15H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOLBYNBPONPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39B3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718345 | |

| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365564-05-2 | |

| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Phenyltriboronic acid, tris(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in the synthesis of the uranium-sorbing material?

A: 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene serves as a crucial building block in the synthesis of the conjugated microporous polymer (CMP) designed for uranium sorption. It undergoes a Suzuki coupling reaction with 2,7-dibromo-9,9′-bis(diethyl propylphosphonate)fluorene. This reaction forms the backbone of the CMP-EP material, which possesses the desired porosity and incorporates the ethylphosphate ligands responsible for binding uranium ions [].

Q2: How does the structure of the resulting CMP-EP material contribute to its uranium sorption capabilities?

A: The Suzuki coupling reaction results in a CMP-EP material with a high surface area due to its microporous structure []. This high surface area provides ample binding sites for uranium. Furthermore, the incorporation of ethylphosphate ligands within the CMP-EP structure is key to its selectivity. These ligands exhibit a strong affinity for uranium(VI) ions, even in the highly acidic environment of HLWs [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)